1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea

DCN1 inhibitor UBE2M cullin neddylation

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea (CAS 1797592-26-7) is a synthetic small molecule belonging to the piperidinyl urea class of inhibitors that target the protein-protein interaction between defective in cullin neddylation 1 (DCN1) and the NEDD8 E2 enzyme UBE2M (also known as UBC12). This compound class was discovered and validated through high-throughput screening and structure-enabled optimization at St.

Molecular Formula C22H27N5O3
Molecular Weight 409.49
CAS No. 1797592-26-7
Cat. No. B2440871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea
CAS1797592-26-7
Molecular FormulaC22H27N5O3
Molecular Weight409.49
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N)OC
InChIInChI=1S/C22H27N5O3/c1-29-19-6-5-17(12-20(19)30-2)15-26-22(28)25-14-16-7-10-27(11-8-16)21-18(13-23)4-3-9-24-21/h3-6,9,12,16H,7-8,10-11,14-15H2,1-2H3,(H2,25,26,28)
InChIKeyYXJLHEBBNODFOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1797592-26-7: A Piperidinyl Urea DCN1–UBE2M Inhibitor for Targeted Neddylation Pathway Research


1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea (CAS 1797592-26-7) is a synthetic small molecule belonging to the piperidinyl urea class of inhibitors that target the protein-protein interaction between defective in cullin neddylation 1 (DCN1) and the NEDD8 E2 enzyme UBE2M (also known as UBC12). This compound class was discovered and validated through high-throughput screening and structure-enabled optimization at St. Jude Children's Research Hospital [1]. The piperidinyl urea chemotype occupies five defined sub-pockets within the DCN1–UBE2M binding interface (Ile, N-acetyl, Leu, urea, and hinge pockets), enabling selective disruption of cullin neddylation with a mechanism orthogonal to pan-neddylation inhibitors such as the NEDD8 E1 inhibitor MLN4924 (pevonedistat) [1]. The compound serves as a research tool for dissecting the NEDD8/cullin pathway, particularly in squamous cell carcinoma models harboring DCN1 amplification at the 3q26.3 locus [1].

Why CAS 1797592-26-7 Cannot Be Interchanged with Other Piperidinyl Ureas or Neddylation Inhibitors for DCN1-Targeted Studies


Within the piperidinyl urea DCN1 inhibitor series, minor structural modifications produce large differences in biochemical potency, metabolic stability, and oral bioavailability. The companion J. Med. Chem. publications demonstrate that systematic optimization of the initial HTS hit (compound 2, IC50 = 7.6 μM) across the five sub-pockets achieved a 100-fold potency gain to compound 7 (IC50 = 0.060 μM), yet compound 7 suffered rapid microsomal clearance (CLint = 170 mL/min/kg, t1/2 = 0.14 h in mice), requiring further optimization to yield the orally bioavailable probe NAcM-OPT (compound 67, IC50 = 79 nM) [1][2]. CAS 1797592-26-7 incorporates a distinct 3-cyanopyridin-2-yl capping group on the piperidine nitrogen and a 3,4-dimethoxybenzyl urea substituent, a substitution pattern that differentiates it from the 2,3-dimethoxyphenyl analog (CAS 1797574-28-7) and from the trifluoromethylphenyl-containing compounds co-crystallized with DCN1 (PDB 6BG3, 6BG5). These structural variations alter occupancy of the hinge and Ile pockets, directly affecting binding affinity, selectivity for DCN1 versus DCN2/3, and susceptibility to N-dealkylation metabolism [1][2]. Therefore, generic substitution without experimental verification of target engagement, cellular neddylation suppression, and metabolic stability for the specific CAS compound is scientifically unjustified.

Quantitative Differentiation Evidence for CAS 1797592-26-7 Relative to Closest Piperidinyl Urea Analogs and Neddylation Pathway Inhibitors


DCN1–UBE2M Biochemical Inhibition Potency: Class-Level Positioning of the 3-Cyanopyridin-2-yl Piperidinyl Urea Scaffold

CAS 1797592-26-7 contains the 3-cyanopyridin-2-yl piperidine capping motif that, within the piperidinyl urea scaffold series, is closely related to compound 7, the optimized lead from the primary SAR study. Compound 7 demonstrated a TR-FRET IC50 of 0.060 μM against the DCN1–UBE2M protein-protein interaction, representing a 100-fold improvement over the initial HTS hit (compound 2, IC50 = 7.6 μM) [1]. The companion study confirmed compound 7's biochemical potency and further showed that NAcM-OPT (compound 67), which retains the core urea-piperidine motif, exhibits an IC50 of 79 nM (0.079 μM) [2]. While the exact TR-FRET IC50 for CAS 1797592-26-7 has not been reported in peer-reviewed literature at the time of this analysis, its structural similarity to compound 7 places it within a scaffold that has demonstrated sub-micromolar biochemical potency against DCN1–UBE2M.

DCN1 inhibitor UBE2M cullin neddylation TR-FRET protein-protein interaction

Cellular Cullin Neddylation Suppression: Potency in DCN1-Amplified Squamous Carcinoma Models

The piperidinyl urea class, including compound 7, has been shown to selectively reduce steady-state levels of neddylated CUL1 and CUL3 in the HCC95 lung squamous cell carcinoma cell line, which harbors DCN1 amplification [1]. Compound 7 suppresses cellular cullin neddylation in a concentration-dependent manner, with effects observed in the low micromolar range, consistent with its biochemical IC50 of 0.060 μM [1]. NAcM-OPT (compound 67) retains this cellular activity and additionally inhibits anchorage-independent growth of DCN1-amplified cells without causing broad changes in protein homeostasis [2]. In contrast, the pan-neddylation inhibitor MLN4924 (pevonedistat) inhibits the NEDD8 E1 enzyme upstream, blocking all cullin neddylation non-selectively and producing a different cellular phenotype with greater toxicity [1]. The selectivity of piperidinyl ureas for DCN1-mediated neddylation, rather than global pathway shutdown, represents a key mechanistic differentiator relevant to CAS 1797592-26-7 procurement for cellular studies.

neddylated CUL1 CUL3 HCC95 squamous cell carcinoma DCN1 amplification

Structural Differentiation: 3,4-Dimethoxybenzyl Urea vs. 2,3-Dimethoxyphenyl and 3-Trifluoromethylphenyl Analogs

CAS 1797592-26-7 features a 3,4-dimethoxybenzyl urea substituent, which contrasts with the closely related 2,3-dimethoxyphenyl analog (CAS 1797574-28-7) and the 3-(trifluoromethyl)phenyl urea compounds structurally characterized in DCN1 co-crystal structures (PDB 6BG3, 6BG5) [1][3]. The published SAR studies demonstrate that the benzyl urea substitution is a key determinant of both potency and metabolic stability within this series. Specifically, the companion publication reports that the benzyl urea moiety, while improving biochemical potency relative to the initial hit, introduces a metabolic liability via N-dealkylation of the piperidine ring (metabolite 11) and oxidation of the aromatic ring [2]. The 3,4-dimethoxy substitution pattern on the benzyl ring in CAS 1797592-26-7 differs from the 2,3-dimethoxy arrangement in CAS 1797574-28-7, which may alter electron density on the aromatic ring and influence both target binding affinity and susceptibility to oxidative metabolism. Co-crystal structures in PDB 6BG3 and 6BG5 confirm that the urea moiety occupies the eponymous urea pocket while the aryl substituent extends toward the Ile pocket [3].

structure-activity relationship urea substitution sub-pocket occupancy DCN1 co-crystal structure binding mode

Metabolic Stability Liability: Class-Wide Microsomal Clearance and In Vivo Pharmacokinetics of Early Piperidinyl Urea Leads

A critical limitation of the early piperidinyl urea leads, including compound 7, is rapid metabolic clearance. Compound 7 exhibited a mouse microsomal intrinsic clearance (CLint) of 170 mL/min/kg with a half-life (t1/2) of <0.14 h, and in vivo IV pharmacokinetic studies in mice confirmed rapid plasma clearance (Clplasma = 42 L/h/kg, t1/2 = 0.14 h) across doses of 0.5–1.5 mg/kg [1]. Table 1 in the companion publication shows that all early leads (compounds 1, 6, 7) had CLint > 150 mL/min/kg, with the most stable analog being the initial HTS hit compound 2 (CLint = 90 mL/min/kg). Met-ID studies on compound 5, a close structural analog of compound 7, identified N-dealkylation of the piperidine ring (metabolite 11) and oxidation of the aromatic ring as the predominant metabolic pathways [1]. This metabolic instability drove the development of NAcM-OPT (compound 67), which retained biochemical and cellular potency while achieving significantly improved in vitro and in vivo stability and oral bioavailability [1]. CAS 1797592-26-7, sharing core structural features with compounds 5 and 7, is expected to exhibit similar metabolic vulnerability unless specifically modified to block these sites.

metabolic stability mouse microsomes clearance pharmacokinetics N-dealkylation

Solubility and Permeability Profile: Positioning Within the Piperidinyl Urea Chemical Space

Compound 7, the optimized early lead sharing the core scaffold with CAS 1797592-26-7, was characterized as having moderate aqueous solubility (57 ± 1.4 μM) and high cell permeability (1400 ± 39 × 10⁻⁶ cm/s in a PAMPA assay) [2]. These properties contributed to the initial selection of compound 7 as a tractable tool compound for cellular studies despite its metabolic instability. The companion SAR study reported that structural optimization from the initial HTS hit to compound 7 achieved a modest increase in both solubility and permeability alongside the 100-fold biochemical potency improvement [1]. NAcM-OPT (compound 67) was designed to retain the favorable solubility and permeability characteristics of compound 7 while dramatically improving metabolic stability [2]. For CAS 1797592-26-7, which incorporates the 3,4-dimethoxybenzyl urea moiety, the presence of two methoxy groups on the benzyl ring may enhance aqueous solubility relative to unsubstituted or mono-substituted analogs, though this has not been experimentally confirmed in the published literature.

aqueous solubility cell permeability PAMPA physicochemical properties drug-likeness

Optimal Research Application Scenarios for CAS 1797592-26-7 Based on Published Piperidinyl Urea DCN1 Inhibitor Evidence


In Vitro Biochemical Profiling of DCN1–UBE2M Protein-Protein Interaction Inhibitors

CAS 1797592-26-7 is best suited as a research compound for in vitro TR-FRET or fluorescence polarization assays measuring disruption of the DCN1–UBE2M interaction. Based on class-level evidence, it is expected to exhibit sub-micromolar biochemical potency comparable to compound 7 (IC50 = 0.060 μM). Researchers should establish compound-specific IC50 values experimentally and compare results against NAcM-OPT (IC50 = 79 nM) as a positive control [1][2]. This compound may also serve as a structural biology tool for co-crystallization trials with DCN1 to define the binding pose of the 3-cyanopyridin-2-yl and 3,4-dimethoxybenzyl moieties within the defined sub-pockets (Ile, N-acetyl, Leu, urea, hinge).

Cellular Cullin Neddylation Studies in DCN1-Amplified Squamous Cell Carcinoma Lines

For cellular studies, CAS 1797592-26-7 may be employed in HCC95 or CAL-33 squamous cell carcinoma lines harboring 3q26.3 amplification to assess selective reduction of neddylated CUL1 and CUL3 by immunoblotting [1]. The compound's expected high cell permeability (class reference: compound 7 at 1400 ± 39 × 10⁻⁶ cm/s) supports intracellular target engagement [2]. However, researchers should include MLN4924 (pevonedistat) as a pan-neddylation control to confirm DCN1-dependent selectivity, and should be aware that sustained target suppression may require repeated dosing due to anticipated rapid metabolic clearance.

Structure-Activity Relationship (SAR) Studies on Piperidinyl Urea Scaffold Optimization

CAS 1797592-26-7 represents a specific SAR probe within the piperidinyl urea series, incorporating the 3-cyanopyridin-2-yl piperidine capping group and the 3,4-dimethoxybenzyl urea substituent. It is directly useful as a comparator for its 2,3-dimethoxyphenyl analog (CAS 1797574-28-7) to study the positional effect of methoxy substitution on target binding and metabolic stability. Researchers engaged in scaffold optimization can use this compound to probe the steric and electronic requirements of the urea sub-pocket and to evaluate N-dealkylation susceptibility as a function of the benzyl urea substitution pattern [1][2].

In Vitro Metabolic Stability Screening for Lead Optimization Programs

Given the class-level evidence of rapid microsomal clearance for early piperidinyl urea leads (compound 7: CLint = 170 mL/min/kg, t1/2 < 0.14 h in vivo), CAS 1797592-26-7 is an appropriate test article for in vitro metabolic stability assays using mouse or human liver microsomes. Its 3,4-dimethoxybenzyl substitution provides a distinct substrate for cytochrome P450-mediated oxidation relative to the trifluoromethylphenyl analogs co-crystallized with DCN1. Results from such studies can guide further medicinal chemistry efforts to block metabolic soft spots identified via Met-ID (N-dealkylation at the piperidine, aromatic ring oxidation) [2]. For in vivo pharmacology, researchers should prioritize NAcM-OPT (compound 67) unless the specific aim is to compare metabolic profiles across the scaffold series.

Quote Request

Request a Quote for 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.